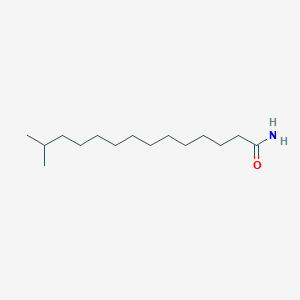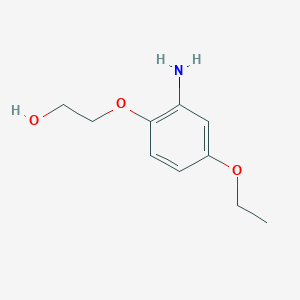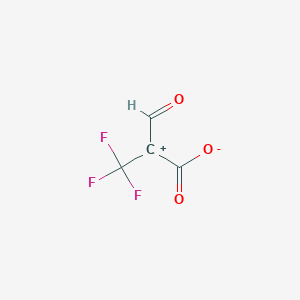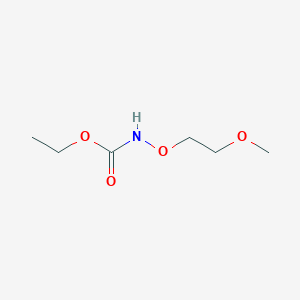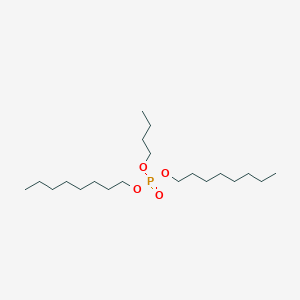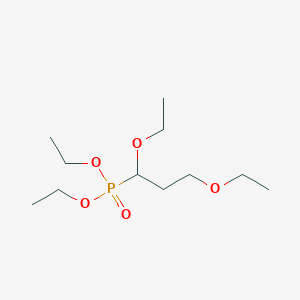![molecular formula C18H15NO4 B14498585 2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- CAS No. 65004-72-0](/img/structure/B14498585.png)
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a methoxy group, and a phenylmethoxy group attached to the propenoic acid backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. This reaction is followed by cyano hydration and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes and receptors, leading to various biological effects. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-: Similar structure but lacks the cyano and phenylmethoxy groups.
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Contains an ethoxy group instead of a methoxy group.
2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester: Similar structure but with a methyl ester group.
Uniqueness
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its electrophilicity, while the methoxy and phenylmethoxy groups contribute to its stability and solubility.
Propriétés
Numéro CAS |
65004-72-0 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-16-8-7-14(9-15(11-19)18(20)21)10-17(16)23-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H,20,21) |
Clé InChI |
KVXWLCRMCLWZPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


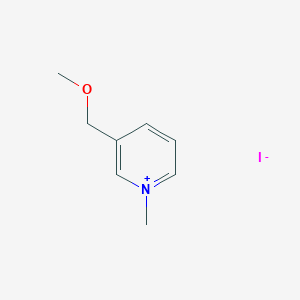

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
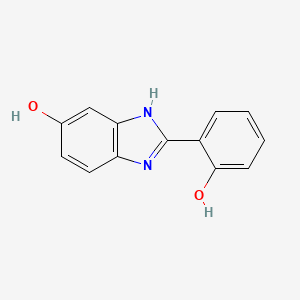
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
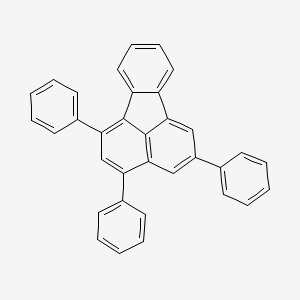
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
